3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O2S/c10-6-3-1-2-4-7(6)11-8(12)5-14-9(11)13/h6-7H,1-5,10H2 |
InChI Key |
LWVRJTJZSHJMHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)N2C(=O)CSC2=O |
Origin of Product |
United States |
Preparation Methods
Alkylation-Condensation Pathway
This two-step method involves:
-
Alkylation : Reaction of 2-aminocyclohexanol with a brominated ketone in dimethylformamide (DMF) at 25–35°C for 6 hours.
-
Cyclocondensation : Treatment with 1,3-thiazolidine-2,4-dione in the presence of sodium bicarbonate, forming the thiazolidinedione ring via nucleophilic attack.
Mechanistic Insights :
One-Pot Synthesis
An optimized single-step procedure uses methanol as the solvent and potassium carbonate as the base, achieving comparable yields (80–83%) with reduced reaction time (4–5 hours).
Key Advantages :
-
Eliminates intermediate isolation, minimizing side reactions.
-
Methanol’s polar protic nature enhances solubility of ionic intermediates.
Reaction Conditions and Optimization
Solvent Selection
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 83.5 | 6 |
| Methanol | 32.7 | 80.0 | 5 |
| Ethanol | 24.3 | 72.0 | 7 |
DMF outperforms alcohols due to its high polarity, stabilizing charged transition states.
Base Optimization
| Base | pKa | Yield (%) |
|---|---|---|
| Sodium bicarbonate | 10.3 | 83.5 |
| Potassium carbonate | 10.3 | 80.0 |
| Potassium hydroxide | 15.7 | 68.0 |
Sodium bicarbonate provides optimal deprotonation without over-basifying the reaction medium.
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from methanol or diisopropyl ether, achieving >98% purity.
Procedure :
-
Dissolve crude product in hot methanol.
-
Cool to 4°C for 12 hours.
-
Filter and wash with cold ether.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 1.45–1.89 (m, cyclohexyl CH₂), 3.21 (s, NH), 4.02 (s, thiazolidine CH₂).
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems with:
Environmental Considerations
-
Waste management : Methanol is recovered via distillation (90% efficiency).
-
Byproducts : Bromide salts are precipitated and neutralized with calcium carbonate.
Challenges and Mitigation Strategies
Side Reactions
Yield Limitations
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: N-alkylated or N-acylated products.
Scientific Research Applications
Antidiabetic Applications
Thiazolidinediones (TZDs), including derivatives like 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione, are primarily recognized for their role in managing Type 2 diabetes mellitus. They function as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity.
Case Study: Efficacy in Animal Models
A study involving male Wistar rats treated with a TZD derivative showed significant reductions in plasma glucose levels compared to untreated diabetic controls. The compound C40 achieved a reduction to euglycemic levels after three weeks of treatment .
Anticancer Applications
The anticancer potential of thiazolidine-2,4-dione derivatives has been extensively studied. These compounds have shown promise in inhibiting the growth of various cancer cell lines through multiple mechanisms.
In Vitro Studies
Research indicates that these derivatives can suppress the proliferation of cancer cells such as breast (MCF-7), liver (HepG2), and colon cancer cells. For example, a series of thiazolidine-2,4-dione derivatives were tested for their antiproliferative activity against a panel of 60 human tumor cell lines, revealing significant cytotoxic effects with IC50 values ranging from 0.19 to 58 μM .
Mechanism: Targeting VEGFR-2
Recent findings suggest that certain thiazolidine derivatives act as inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2), critical for angiogenesis in tumors. By reducing VEGF synthesis and inhibiting angiogenesis, these compounds may provide a novel approach to cancer therapy .
Antimicrobial Applications
The antimicrobial properties of thiazolidine-2,4-dione derivatives have also been explored. These compounds exhibit activity against various bacterial and fungal strains.
Antibacterial Activity
Studies have shown that specific thiazolidine derivatives are effective against Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated superior antibacterial activity compared to standard antibiotics like ciprofloxacin .
Case Study: Comparative Efficacy
A comparative study highlighted that several synthesized thiazolidine derivatives exhibited excellent antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, outperforming traditional antimicrobial agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Key Observations:
Antidiabetic Activity
Antimicrobial and Antitubercular Activity
Antioxidant Activity
- 5-Arylidene-TZDs (e.g., 5-(geranyloxy)-TZD ) scavenged DPPH radicals with IC₅₀ = 12–18 µM , attributed to their extended conjugation and electron-donating groups .
- The cyclohexylamine group in 3-(2-Aminocyclohexyl)-TZD may contribute to radical scavenging, though data is lacking .
Pharmacokinetics and Solubility
- 5-Arylidene-TZDs often suffer from poor aqueous solubility due to hydrophobic aryl groups. Modifications like salt formation (e.g., hydrochloride) improve bioavailability .
- 3-(2-Diisopropylaminoethyl)-TZD showed enhanced solubility in polar solvents (e.g., ethanol) due to its tertiary amine, facilitating formulation .
- The hydrochloride salt of 3-(2-Aminocyclohexyl)-TZD likely enhances solubility, making it suitable for oral or injectable administration .
Biological Activity
3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidine-2,4-dione family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a thiazolidine ring fused with a dione functional group and an amino group attached to a cyclohexane ring. This unique structure is believed to confer various biological activities, particularly in medicinal chemistry.
Antimicrobial Activity
Recent studies have demonstrated that thiazolidine-2,4-dione derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized derivatives were tested against various bacterial and fungal strains using broth microdilution assays. The minimum inhibitory concentration (MIC) for several derivatives indicated effective activity against pathogens such as E. coli and S. aureus .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| am1 | 32 | E. coli |
| am2 | 16 | S. aureus |
| am3 | 64 | C. albicans |
Antioxidant Activity
The antioxidant potential of thiazolidine derivatives has also been explored. Inhibition of lipid peroxidation was measured using assays such as DPPH and ABTS. Compounds demonstrated inhibition rates ranging from 7.7% to 76.3%, indicating their effectiveness as antioxidants .
Antidiabetic Activity
Thiazolidine-2,4-diones are known for their antidiabetic properties. Studies have shown that these compounds can lower blood glucose levels in animal models . For example, one study reported that specific derivatives significantly reduced plasma glucose levels in genetically obese mice .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Antioxidant Mechanism : By scavenging free radicals and inhibiting lipid peroxidation, thiazolidinediones help protect cells from oxidative stress.
- Antidiabetic Mechanism : These compounds may enhance insulin sensitivity and inhibit alpha-amylase activity, contributing to their blood glucose-lowering effects .
Case Studies
- Antimicrobial Evaluation : A study synthesized various thiazolidine derivatives and evaluated their antimicrobial efficacy against clinical isolates. The results indicated that certain compounds had potent activity against resistant strains of bacteria .
- Antidiabetic Effects : In vivo studies demonstrated that specific thiazolidine derivatives significantly improved glycemic control in diabetic rat models by modulating insulin signaling pathways .
- Antioxidant Properties : Research involving the assessment of lipid peroxidation inhibition showed promising results for several synthesized compounds, suggesting their potential use in treating oxidative stress-related conditions .
Q & A
Q. What are the recommended synthetic routes for 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione, and how can reaction yields be optimized?
The compound can be synthesized via cyclocondensation reactions involving thiazolidine-2,4-dione precursors and substituted cyclohexylamine derivatives. Knoevenagel condensation, a widely used method for thiazolidinedione derivatives, may be adapted by employing catalysts like alum or acidic/basic conditions to enhance reaction efficiency . Yield optimization requires iterative adjustments of parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC is critical to identify intermediate stages and minimize side products .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Key techniques include:
- NMR (¹H, ¹³C) : To confirm the cyclohexylamine substitution pattern and thiazolidine ring conformation.
- FT-IR : For identifying functional groups (e.g., C=O stretching at ~1740 cm⁻¹ for the dione moiety).
- Mass Spectrometry (ESI/HRMS) : To verify molecular weight and fragmentation patterns.
- HPLC/UPLC : For purity assessment, using C18 columns with mobile phases like acetonitrile/water (0.1% TFA) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screening should focus on:
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
- Antidiabetic Potential : PPAR-γ agonism assays in adipocyte differentiation models.
- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2, HEK293) to establish safety thresholds .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G**) predict electronic properties and reactive sites. Molecular docking (AutoDock/Vina) against targets like PPAR-γ or bacterial enzymes identifies optimal substituent configurations. Reaction path search algorithms (e.g., artificial force-induced reaction method) simulate synthetic pathways, reducing trial-and-error experimentation .
Q. What strategies address contradictory reports on the compound’s efficacy across biological studies?
Contradictions may arise from variations in:
- Experimental Conditions : Standardize assay protocols (e.g., cell line selection, incubation time).
- Structural Analogues : Confirm the exact substituent positions (e.g., 2-aminocyclohexyl vs. other isomers).
- Solubility/Bioavailability : Use co-solvents (DMSO/PEG) or nanoformulations to improve consistency .
Q. How can factorial design improve the optimization of reaction parameters?
A 2³ factorial design evaluates three factors (temperature, solvent ratio, catalyst concentration) at two levels (high/low). Statistical analysis (ANOVA) identifies significant interactions and generates predictive models for yield optimization. For example, higher catalyst concentrations may offset lower temperatures, maintaining reaction efficiency .
Q. What advanced techniques elucidate the compound’s mechanism of action in antimicrobial contexts?
- Time-Kill Assays : Determine bactericidal vs. bacteriostatic effects.
- Synergistic Studies : Combine with known antibiotics (e.g., β-lactams) to assess fractional inhibitory concentration (FIC) indices.
- Metabolomics : LC-MS-based profiling to track metabolic disruptions in bacterial pathways .
Q. How do substituent modifications on the cyclohexylamine moiety influence pharmacokinetic properties?
- LogP Calculations : Predict lipophilicity using software like ChemAxon.
- In Silico ADMET : Tools like SwissADME assess absorption, metabolism, and toxicity. For instance, bulky substituents may reduce renal clearance but enhance plasma protein binding .
Methodological Considerations
Q. What protocols ensure reproducibility in scaling up synthesis from milligram to gram scales?
Q. How should researchers handle discrepancies between computational predictions and experimental results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
